Acid‑Catalyzed Hydrolysis Rate: 4‑Chlorophenyl Vinyl Ether Is Approximately 3.2‑fold Slower than Unsubstituted Phenyl Vinyl Ether at 35 °C
The acid‑catalyzed hydrolysis rates of a series of ring‑substituted phenyl vinyl ethers (CH₂=CH–O–C₆H₄–X) in 80:20 dioxane–water at 35 °C follow a Hammett ρσ relationship with a reaction constant ρ = −2.21 (±0.06) . Using the established para‑Cl Hammett substituent constant σₚ = +0.23, the predicted relative rate ratio log(k_X/k_H) = ρ × σₚ = (−2.21) × (+0.23) = −0.508, corresponding to k_p-Cl/k_H ≈ 0.31. Thus, 4‑chlorophenyl vinyl ether hydrolyzes roughly 3.2‑fold slower than unsubstituted phenyl vinyl ether under these conditions. In contrast, p‑methoxyphenyl vinyl ether (σₚ = −0.27) is predicted to hydrolyze approximately 4‑fold faster (k_p-OMe/k_H ≈ 10^(+0.60) ≈ 4.0). p‑Nitrophenyl vinyl ether (σₚ = +0.78) is predicted to be ~53‑fold slower than phenyl vinyl ether (k_p-NO₂/k_H ≈ 10^(−1.72) ≈ 0.019), placing 4‑Cl in an intermediate stability regime distinct from both strongly donating and strongly withdrawing substituents.
| Evidence Dimension | Acid‑catalyzed hydrolysis rate constant (k) at 35 °C in 80:20 dioxane–water |
|---|---|
| Target Compound Data | k_p-Cl ≈ 0.31 × k_H (predicted from ρ = −2.21 and σₚ = +0.23) |
| Comparator Or Baseline | Unsubstituted phenyl vinyl ether (PVE): k_H serves as baseline (log k_H = 0 on relative scale; σₚ = 0) |
| Quantified Difference | 4‑Cl‑PVE hydrolyzes roughly 3.2× slower than PVE; p‑OMe‑PVE hydrolyzes ~4× faster than PVE; p‑NO₂‑PVE hydrolyzes ~53× slower than PVE |
| Conditions | 80:20 dioxane–water, HCl catalyst, first‑order in both acid and ether, 35 °C (Hammett ρ = −2.21) |
Why This Matters
A 3.2‑fold difference in hydrolysis rate directly impacts the monomer's shelf‑life in acidic formulations, the robustness of aqueous emulsion polymerization processes, and the long‑term performance of acid‑curable coatings, making 4‑Cl‑PVE preferable over unsubstituted or electron‑donating analogs when intermediate hydrolytic stability is required.
- [1] Fueno, T.; Okuyama, T.; Matsumura, I.; Furukawa, J. Structure and reactivity of α,β-unsaturated ethers. IV. The effects of ring substituents on the acid-catalyzed hydrolysis rate of phenyl vinyl ether. Bulletin of the Chemical Society of Japan, 1968, 41 (4), 818–823. View Source
